3-Fluoro-2-(thiomethyl)pyridine-4-boronic acid
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Overview
Description
3-Fluoro-2-(thiomethyl)pyridine-4-boronic acid is an organoboron compound with the molecular formula C6H7BFNO2S. It is a derivative of pyridine, featuring a boronic acid group at the 4-position, a fluorine atom at the 3-position, and a thiomethyl group at the 2-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(thiomethyl)pyridine-4-boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized pyridine ring. One common method includes the borylation of 3-fluoro-2-(thiomethyl)pyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(thiomethyl)pyridine-4-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds. This compound can also participate in other types of reactions, including oxidation and substitution reactions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound. In oxidation reactions, the thiomethyl group can be converted to a sulfoxide or sulfone .
Scientific Research Applications
3-Fluoro-2-(thiomethyl)pyridine-4-boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in the study of biological receptors and enzymes.
Medicine: Explored for its role in the synthesis of biologically active compounds, including potential drug candidates.
Industry: Utilized in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(thiomethyl)pyridine-4-boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group plays a crucial role in stabilizing the intermediate species and facilitating the transmetalation step .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine-4-boronic acid
- 3-Fluoro-4-pyridineboronic acid pinacol ester
- 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine
Uniqueness
3-Fluoro-2-(thiomethyl)pyridine-4-boronic acid is unique due to the presence of both a fluorine atom and a thiomethyl group on the pyridine ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. Its ability to participate in a variety of chemical reactions, particularly cross-coupling reactions, sets it apart from other similar compounds .
Properties
IUPAC Name |
(3-fluoro-2-methylsulfanylpyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2S/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGAMRHJDDCXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)SC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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